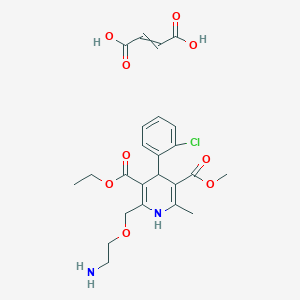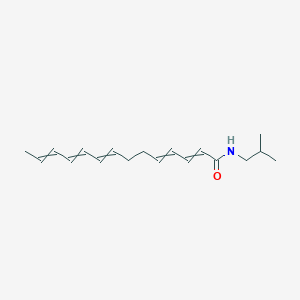![molecular formula C14H20N6O5 B13385201 N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
N-[(Dimethylamino)methylene]-2'-O-methylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE: is a modified nucleoside that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is characterized by the presence of a dimethylformamidine group at the N2 position and a methyl group at the 2’-O position of guanosine. It is primarily used in research settings to study nucleic acid interactions and modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE typically involves the protection of the guanosine base followed by selective methylation and dimethylformamidine modification. The process can be summarized as follows:
Protection of Guanosine: The guanosine base is protected using a suitable protecting group to prevent unwanted reactions at other positions.
Methylation: The 2’-hydroxyl group of the protected guanosine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Dimethylformamidine Modification: The N2 position of the guanosine is modified with dimethylformamidine using dimethylformamide dimethyl acetal as the reagent.
Industrial Production Methods
Industrial production of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of guanosine are protected and methylated in industrial reactors.
Dimethylformamidine Modification: The dimethylformamidine modification is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylformamidine and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides.
Applications De Recherche Scientifique
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of RNA and DNA modifications, as well as in the investigation of nucleic acid-protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mécanisme D'action
The mechanism of action of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine and methyl groups can affect base pairing and hydrogen bonding, leading to changes in nucleic acid stability and interactions with proteins. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism and regulation.
Comparaison Avec Des Composés Similaires
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE can be compared with other modified nucleosides, such as:
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-ADENOSINE: Similar structure but with adenine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-CYTIDINE: Similar structure but with cytosine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-URIDINE: Similar structure but with uracil instead of guanine.
The uniqueness of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE lies in its specific modifications, which confer distinct properties and applications compared to other modified nucleosides.
Propriétés
Formule moléculaire |
C14H20N6O5 |
|---|---|
Poids moléculaire |
352.35 g/mol |
Nom IUPAC |
N'-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23) |
Clé InChI |
KDQQTCFKBCWYFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)


![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)




![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)



